molecular formula C10H12O2 B2855849 (2R)-2-methyl-3-phenylpropanoic acid CAS No. 14367-67-0

(2R)-2-methyl-3-phenylpropanoic acid

Cat. No.: B2855849
CAS No.: 14367-67-0
M. Wt: 164.204
InChI Key: MCIIDRLDHRQKPH-MRVPVSSYSA-N
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Description

(2R)-2-Methyl-3-phenylpropanoic acid is a chiral organic compound with the CAS registry number 14367-67-0 . It has a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol . This compound is characterized by a propanoic acid backbone that is substituted with a methyl group at the chiral (2R) center and a phenyl group at the 3-position . As a building block in organic synthesis, its defined stereochemistry makes it a valuable precursor for constructing more complex, stereodefined molecules. Researchers may employ this compound in the development of pharmaceutical intermediates, in the study of asymmetric synthesis, or as a standard in chiral analysis. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methyl-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIIDRLDHRQKPH-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14367-67-0
Record name (2R)-2-methyl-3-phenylpropanoic acid
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Advanced Methodologies for the Asymmetric Synthesis of Enantiopure 2r 2 Methyl 3 Phenylpropanoic Acid

Catalytic Enantioselective Synthesis

Catalytic enantioselective synthesis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly valued for its atom economy and the ability to amplify chirality.

Homogeneous and Heterogeneous Catalytic Approaches

The synthesis of (2R)-2-methyl-3-phenylpropanoic acid can be achieved through both homogeneous and heterogeneous catalytic methods. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often utilizes transition metal complexes with chiral ligands. These systems typically exhibit high activity and selectivity under mild reaction conditions. For instance, ruthenium-based complexes with chiral phosphine ligands, such as BINAP, are well-established homogeneous catalysts for asymmetric hydrogenation.

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. While specific examples for the direct synthesis of this compound using heterogeneous catalysts are less commonly reported in the readily available literature, the principles of supported metal catalysts on chiral modifiers could be applied.

Asymmetric Hydrogenation Strategies for α,β-Unsaturated Carboxylic Acids

A prominent strategy for the synthesis of this compound is the asymmetric hydrogenation of its α,β-unsaturated precursor, 2-methyl-3-phenyl-2-propenoic acid (also known as 2-methylcinnamic acid). This reaction involves the addition of hydrogen across the double bond, creating the chiral center at the α-position. The stereochemical outcome is controlled by a chiral catalyst.

A notable example is the use of the (S)-Ru(OAc)2(H8-BINAP) complex as a catalyst. This ruthenium(II) catalyst, featuring the octahydro-BINAP ligand, has demonstrated high efficiency in the asymmetric hydrogenation of 2-methylcinnamic acid to yield (S)-2-methyl-3-phenylpropanoic acid . The use of the (R)-enantiomer of the catalyst would analogously produce the desired this compound. The enhanced performance of the H8-BINAP ligand over the traditional BINAP ligand is particularly significant in the hydrogenation of substrates like 2-methylcinnamic acid, leading to a notable increase in both conversion and enantioselectivity .

Table 1: Asymmetric Hydrogenation of 2-Methylcinnamic Acid

Catalyst Substrate Product Enantiomeric Excess (ee) Conversion Reference
(S)-Ru(OAc)2(H8-BINAP) 2-Methylcinnamic acid (S)-2-Methyl-3-phenylpropanoic acid 89% 95% (48h)

Ligand Design and Chiral Induction Mechanisms in Catalysis

The success of catalytic asymmetric hydrogenation hinges on the design of the chiral ligand. In catalysts like Ru-BINAP, the C2-symmetric, atropisomeric diphosphine ligand creates a well-defined chiral environment around the metal center. This chirality is transferred to the substrate during the catalytic cycle.

The mechanism of chiral induction in Rh-catalyzed asymmetric hydrogenation of acrylic acids is believed to involve the formation of a chiral metal-substrate complex. The stereoselectivity is often controlled by non-covalent interactions, such as ion-pairing, between the substrate and the chiral ligand ecnu.edu.cnresearchgate.net. The rigid backbone of ligands like H8-BINAP restricts the conformational flexibility of the catalyst-substrate complex, leading to a more effective transfer of chirality and higher enantioselectivity . The steric and electronic properties of the ligand are crucial in differentiating between the two prochiral faces of the substrate's double bond.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful and reliable method for controlling stereochemistry. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to afford the desired enantiomerically pure product.

Diastereoselective Alkylation and Functionalization

In the context of synthesizing this compound, a common strategy involves the diastereoselective alkylation of a propionate moiety attached to a chiral auxiliary. The chiral auxiliary creates a sterically biased environment, forcing an incoming electrophile to approach from a specific face of the enolate intermediate. This results in the formation of one diastereomer in preference to the other. The mechanism of alkylation for sodiated Evans enolates has been shown to proceed through a bis-diamine-chelated monomer-based transition state nih.gov.

Application of Established Chiral Auxiliaries (e.g., Evans Oxazolidinones)

Evans oxazolidinones are a widely used class of chiral auxiliaries that have proven to be highly effective in diastereoselective alkylations harvard.eduacs.orgacs.orgsemanticscholar.org. For the synthesis of this compound, a propionyl group is first attached to the nitrogen of a chiral oxazolidinone, for example, (4S)-4-isopropyl-2-oxazolidinone. Deprotonation of the resulting N-propionyl oxazolidinone with a strong base, such as sodium hexamethyldisilazide (NaHMDS), generates a rigid Z-enolate. The subsequent alkylation with benzyl bromide is directed by the bulky substituent at the C4 position of the oxazolidinone ring, leading to the preferential formation of one diastereomer bristol.ac.uk.

After the diastereoselective alkylation, the chiral auxiliary is cleaved to yield the desired carboxylic acid. A common method for this cleavage is hydrolysis with lithium hydroperoxide (LiOOH), which selectively attacks the exocyclic acyl carbonyl group, preserving the newly created stereocenter publish.csiro.au.

Table 2: Diastereoselective Benzylation of an N-Propionyl Oxazolidinone

Chiral Auxiliary Substrate Electrophile Product (after cleavage) Diastereomeric Excess (d.e.) Reference
(4S)-4-isopropyl-2-oxazolidinone (4S)-3-(1'-oxopropyl)-4-isopropyl-2-oxazolidinone Benzyl bromide This compound >95% Adapted from bristol.ac.ukbath.ac.uk

Auxiliary Cleavage and Enantiopure Product Isolation Methodologies

The successful application of chiral auxiliaries in asymmetric synthesis hinges on the efficient and non-racemizing cleavage of the auxiliary from the desired product, followed by effective purification. For the synthesis of this compound, where oxazolidinone auxiliaries are commonly employed, several reliable cleavage methods have been developed.

One of the most prevalent methods for the hydrolytic removal of N-acyloxazolidinones is the use of alkaline hydrogen peroxide. This method is favored due to its mild conditions and high yields. The hydroperoxide anion acts as a soft nucleophile, selectively attacking the exocyclic carbonyl group of the N-acyl moiety over the endocyclic carbamate carbonyl. This selective cleavage minimizes the risk of racemization at the newly formed stereocenter and prevents the destruction of the chiral auxiliary. Following the initial cleavage, which forms a peroxyacid intermediate, a mild reducing agent such as sodium sulfite is typically added in situ to furnish the final carboxylic acid.

Alternatively, reductive cleavage methods can be employed. The use of lithium borohydride (LiBH₄) can reduce the N-acyl group to the corresponding primary alcohol. Subsequent oxidation of the alcohol provides the desired carboxylic acid. This two-step process offers another mild route to the final product.

Following the cleavage of the chiral auxiliary, the isolation and purification of the enantiopure this compound are critical. A standard workup procedure involves quenching the reaction mixture and partitioning it between an aqueous and an organic solvent. The chiral auxiliary, which is often recoverable and reusable, can be separated by extraction. The desired carboxylic acid is typically isolated from the aqueous layer by acidification, followed by extraction with an appropriate organic solvent. Further purification can be achieved through techniques such as column chromatography or crystallization to yield the product with high enantiomeric purity.

Table 1: Common Cleavage Methods for Oxazolidinone Auxiliaries

Cleavage ReagentProduct TypeTypical ConditionsAdvantages
LiOH/H₂O₂Carboxylic AcidTHF/H₂O, 0 °CMild, high yield, selective for exocyclic carbonyl
LiBH₄Primary AlcoholEt₂O or THF, 0 °C to rtMild, reduces to alcohol
MeOMgBrMethyl EsterTHF, 0 °CForms methyl ester directly

Chemo-Enzymatic and Biocatalytic Preparations

Chemo-enzymatic and biocatalytic methods have emerged as powerful and sustainable alternatives for the synthesis of enantiopure compounds. These techniques leverage the high selectivity and efficiency of enzymes to achieve high enantiomeric excess under mild reaction conditions.

Lipases are a versatile class of enzymes widely used for the kinetic resolution of racemic esters of 2-arylpropionic acids. In a typical kinetic resolution, the lipase selectively hydrolyzes one enantiomer of the racemic ester, leaving the unreacted ester enriched in the other enantiomer. For the preparation of this compound, the corresponding racemic methyl or ethyl ester can be subjected to hydrolysis catalyzed by a lipase such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas species. The (S)-enantiomer is often preferentially hydrolyzed, leaving the (R)-ester, which can then be chemically hydrolyzed to afford this compound with high enantiopurity.

Deracemization strategies offer the potential for a theoretical yield of 100% of the desired enantiomer. One approach involves a combination of a non-selective chemical racemization of the starting material with an enantioselective enzymatic reaction. For example, a substrate can be continuously racemized in the reaction mixture while a lipase selectively converts one enantiomer to the desired product.

Nitrile hydratase/amidase systems, often found in microorganisms like Rhodococcus species, provide another powerful biocatalytic route. This bienzymatic system can convert a racemic nitrile into an enantiopure carboxylic acid. The nitrile hydratase first hydrates the nitrile to the corresponding amide, and then a stereoselective amidase hydrolyzes one enantiomer of the amide to the carboxylic acid. For instance, (R,S)-2-methyl-3-phenylpropionitrile can be converted to (R,S)-2-methyl-3-phenylpropionamide by a nitrile hydratase, followed by the selective hydrolysis of the (R)-amide by an R-stereoselective amidase to yield this compound.

Table 2: Examples of Enzyme-Catalyzed Resolution for 2-Arylpropionic Acid Derivatives

EnzymeSubstrateProductEnantiomeric Excess (ee)Reference
Candida antarctica Lipase BRacemic ibuprofen methyl ester(S)-Ibuprofen>95% nih.gov
Pseudomonas cepacia LipaseRacemic naproxen methyl ester(S)-Naproxen>98% libretexts.org
Rhodococcus equi Amidase(R,S)-2-phenylpropionamide(S)-2-phenylpropionic acid99.4% csir.co.za

Whole-cell catalysis utilizes intact microbial cells as the biocatalyst, offering several advantages over the use of isolated enzymes, including cofactor regeneration and improved enzyme stability. Various microorganisms, including bacteria and fungi, have been identified and engineered for the stereoselective transformation of substrates to produce enantiopure carboxylic acids.

For the synthesis of this compound, a whole-cell system can be designed to express the necessary enzymes, such as a nitrile hydratase and an amidase with the desired stereoselectivity. By providing the racemic nitrile as a substrate to a culture of these microorganisms, the desired enantiopure acid can be produced in a one-pot process. This approach avoids the need for enzyme purification and immobilization, making it a more cost-effective and scalable method. Recombinant Escherichia coli cells are often used as hosts for expressing the desired enzymatic machinery due to their well-understood genetics and rapid growth.

The stereoselectivity of enzymes like lipases is attributed to the three-dimensional structure of their active site. The active site of a lipase typically consists of a catalytic triad (serine, histidine, and aspartate/glutamate) and a binding pocket that accommodates the substrate. The chirality of the substrate determines how it fits into the active site.

For 2-arylpropionic acids, the stereochemical preference of the enzyme is governed by the relative orientation of the aryl group, the methyl group, and the carbonyl group of the ester within the binding pocket. Molecular modeling and docking studies have shown that for a given enantiomer, the acyl part of the substrate fits snugly into the active site, allowing the catalytic serine to attack the carbonyl carbon. In contrast, the other enantiomer may experience steric hindrance, preventing it from adopting the correct orientation for catalysis. This difference in binding affinity and orientation leads to the observed enantioselectivity. The medium in which the enzymatic reaction is carried out can also influence the enzyme's conformation and, consequently, its stereoselectivity.

Classical Resolution of Racemic 2-methyl-3-phenylpropanoic acid

Classical resolution through the formation of diastereomeric salts remains a widely used and effective method for separating enantiomers on both laboratory and industrial scales. This technique relies on the differential solubility of diastereomeric salts formed between a racemic mixture and a chiral resolving agent.

To resolve racemic 2-methyl-3-phenylpropanoic acid, a chiral base is typically used as the resolving agent. A commonly employed and effective resolving agent for this purpose is a chiral amine, such as (1R,2S)-(-)-norephedrine. The process involves dissolving the racemic acid and a sub-stoichiometric amount of the chiral resolving agent in a suitable solvent.

The reaction between the racemic carboxylic acid and the enantiopure amine forms a pair of diastereomeric salts: [(2R)-acid·(1R,2S)-amine] and [(2S)-acid·(1R,2S)-amine]. Due to their different physical properties, one of these diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution.

The selection of the solvent is crucial for the success of the resolution, as it significantly influences the solubility of the diastereomeric salts. Common solvents used for this purpose include ethanol, methanol (B129727), acetone, and mixtures thereof with water. The crystallization process is often initiated by cooling the solution or by slow evaporation of the solvent.

After the less soluble diastereomeric salt has crystallized, it is separated by filtration. The purified diastereomeric salt is then treated with a strong acid, such as hydrochloric acid, to liberate the enantiopure this compound. The resolving agent can often be recovered from the mother liquor and reused. The other enantiomer, (2S)-2-methyl-3-phenylpropanoic acid, can be recovered from the filtrate by a similar acidification and extraction process.

Table 3: Key Steps in Classical Resolution of Racemic 2-methyl-3-phenylpropanoic acid with Norephedrine

StepDescription
1. Salt FormationRacemic 2-methyl-3-phenylpropanoic acid is reacted with an enantiopure resolving agent like (1R,2S)-(-)-norephedrine in a suitable solvent.
2. CrystallizationThe solution is cooled or concentrated to induce the crystallization of the less soluble diastereomeric salt.
3. SeparationThe crystallized diastereomeric salt is separated from the mother liquor by filtration.
4. Liberation of EnantiomerThe purified diastereomeric salt is treated with a strong acid to yield the enantiopure this compound.
5. RecoveryThe resolving agent and the other enantiomer are recovered from the respective mother liquors.

Preferential Crystallization Techniques

Preferential crystallization is a powerful technique for resolving racemates, relying on the selective crystallization of one enantiomer from a supersaturated solution of the racemate. This method is particularly attractive for industrial-scale production due to its potential for high efficiency and cost-effectiveness. The success of this technique hinges on the racemate crystallizing as a conglomerate, which is a mechanical mixture of crystals of the two enantiomers, rather than a racemic compound where both enantiomers are present in the same crystal lattice.

While specific data on the preferential crystallization of this compound is not extensively documented in publicly available literature, the principles of this method are well-established for structurally related chiral carboxylic acids, such as profens. The process generally involves creating a supersaturated solution of the racemic compound at a given temperature. A small number of seed crystals of the desired enantiomer, in this case, this compound, are then introduced. These seeds induce the crystallization of the same enantiomer from the solution.

The key to a successful preferential crystallization process lies in carefully controlling parameters such as supersaturation, temperature, and solvent choice. The ternary phase diagram of the two enantiomers and the solvent is a critical tool for developing a robust process. Additives can also be employed to inhibit the crystallization of the undesired enantiomer, thereby enhancing the yield and enantiomeric excess of the target compound.

Table 1: General Parameters for Preferential Crystallization of Chiral Carboxylic Acids

ParameterDescriptionTypical Conditions
Supersaturation The concentration of the solute above its saturation point.A critical driving force for crystallization. The optimal level avoids spontaneous nucleation of the undesired enantiomer.
Temperature Influences solubility and nucleation kinetics.Cooling profiles are often employed to control the rate of crystallization.
Solvent Affects solubility and crystal habit.A solvent in which the racemate has moderate solubility and forms a conglomerate is ideal.
Seeding Introduction of crystals of the desired enantiomer.The quantity and quality of seeds are crucial for controlling the process.
Agitation Ensures homogeneity and influences crystal growth.The agitation rate needs to be optimized to prevent secondary nucleation.

Total Synthesis Approaches Involving Stereocontrol

Total synthesis provides a powerful alternative to resolution for obtaining enantiopure compounds. These methods aim to create the desired stereocenter with high selectivity from the outset, thus avoiding the need to separate a racemic mixture.

Malonic Ester Synthesis Variants for Chiral Control

The malonic ester synthesis is a classic method for preparing carboxylic acids. In its traditional form, it produces a racemic product when a new stereocenter is created. However, this synthesis can be adapted for asymmetric synthesis through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

One of the most successful classes of chiral auxiliaries for this purpose are the Evans oxazolidinones. santiago-lab.comresearchgate.net In this approach, a malonic acid monoester is first coupled to a chiral oxazolidinone auxiliary. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile, such as a benzyl halide, to attack from the less hindered face. This results in a highly diastereoselective alkylation.

Subsequent hydrolysis of the ester and removal of the chiral auxiliary yields the desired this compound with high enantiomeric excess. The efficiency of this process is dependent on the choice of the auxiliary, the base used for enolization, and the reaction conditions.

Table 2: Diastereoselective Alkylation using Evans Auxiliaries

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Reference
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromide>95% santiago-lab.com
(S)-4-isopropyloxazolidin-2-oneMethyl iodide>98% researchgate.net

Multistep Convergent and Divergent Synthetic Pathways

Beyond single-pot modifications of classic reactions, multistep synthetic sequences offer further opportunities for stereocontrol. These can be broadly categorized as convergent or divergent.

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the final stages. This approach can be highly efficient as it allows for the parallel construction of complex intermediates. For the synthesis of this compound, a convergent approach could involve the synthesis of a chiral electrophile and a chiral nucleophile, which are then reacted to form the target molecule. For instance, a chiral organometallic reagent could be coupled with a chiral α-halo ester derivative.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. In the context of synthesizing enantiopure compounds, a divergent approach could involve the creation of a racemic or prochiral intermediate that is then subjected to a chiral reagent or catalyst to selectively produce one enantiomer. For example, a β-keto ester precursor to 2-methyl-3-phenylpropanoic acid could be synthesized and then subjected to an asymmetric hydrogenation using a chiral catalyst to selectively form the (2R)-hydroxy ester, which can then be converted to the final product. The choice of catalyst is critical in determining the enantioselectivity of the reduction.

Table 3: Comparison of Convergent and Divergent Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Convergent Independent synthesis of fragments followed by coupling.High overall yield, allows for parallel synthesis.Requires careful planning of fragment synthesis and coupling.
Divergent A common intermediate is elaborated into different products.Efficient for creating a library of related compounds.Overall yield can be lower for a specific target.

Stereochemical Characterization and Analytical Methodologies

Determination of Enantiomeric Excess (ee) and Optical Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. thieme-connect.de It is mathematically equivalent to optical purity, which is determined from the specific rotation of a mixture of enantiomers. masterorganicchemistry.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation and quantification of the enantiomers of 2-methyl-3-phenylpropanoic acid, thereby allowing for the precise determination of enantiomeric excess. azom.comresearchgate.net This method utilizes chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the R- and S-enantiomers. sigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. azom.com The differing stability of these complexes results in different retention times for each enantiomer, enabling their separation and quantification.

Commonly used CSPs for the resolution of chiral acids include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptides, and cyclodextrins. sigmaaldrich.comsigmaaldrich.com The choice of CSP, mobile phase composition, flow rate, and temperature are critical parameters that must be optimized to achieve baseline separation of the enantiomers. sigmaaldrich.com For instance, a method for a structurally related compound, 3-(4-fluorophenyl)-2-methylpropanoic acid, utilized a Chiralcel OJ-H column with a tris(4-methylbenzoate) cellulose selector. researchgate.net

Table 1: Illustrative Chiral HPLC Parameters for Analysis of Related Phenylpropanoic Acids

Parameter Condition
Column Chiralpak IB (for 2-methyl-3-(perfluorophenyl)propanoic acid) mdpi.com
Mobile Phase Hexane (0.1% TFA)/IPA, 97:3 mdpi.com
Flow Rate 0.6 mL/min mdpi.com
Detection UV

Gas Chromatography (GC) on Chiral Stationary Phases

Gas Chromatography (GC) employing chiral stationary phases is another effective method for determining the enantiomeric excess of volatile chiral compounds. gcms.cz For carboxylic acids like 2-methyl-3-phenylpropanoic acid, derivatization is often necessary to increase volatility and improve chromatographic performance. Common derivatization involves converting the carboxylic acid to its corresponding ester (e.g., methyl ester).

The most widely used chiral stationary phases for GC are based on derivatized cyclodextrins. researchgate.net These cyclodextrin (B1172386) derivatives are dissolved in a polysiloxane polymer and coated onto the inner wall of a capillary column. azom.com The chiral recognition mechanism involves the inclusion of the analyte into the cyclodextrin cavity and interactions with the functional groups on the rim of the cyclodextrin. researchgate.net The different fit and interactions of the enantiomers within the chiral stationary phase lead to their separation.

The selection of the specific cyclodextrin derivative and the temperature program are crucial for achieving optimal separation. gcms.cz

Absolute Stereochemistry Assignment

Assigning the absolute stereochemistry, i.e., determining whether the configuration is R or S, is a critical aspect of characterizing a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation and can also be used to determine the absolute stereochemistry of chiral molecules, often through the use of chiral auxiliary reagents. While direct determination from a standard NMR spectrum is not possible for enantiomers, several NMR-based techniques can be employed.

One common method involves the use of chiral derivatizing agents (CDAs). The chiral analyte is reacted with a pure enantiomer of a CDA to form a pair of diastereomers. These diastereomers have distinct chemical and physical properties and will exhibit different chemical shifts and coupling constants in their NMR spectra, allowing for their differentiation and quantification.

Another technique utilizes chiral solvating agents (CSAs) or chiral lanthanide shift reagents (LSRs). thieme-connect.de These agents form non-covalent diastereomeric complexes with the enantiomers in solution. The differential association leads to separate signals for the enantiomers in the NMR spectrum, with the magnitude of the separation (nonequivalence) depending on the strength of the interaction and the proximity of the nuclei to the chiral center. thieme-connect.de

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances and provides a direct, albeit non-absolute, indication of the stereochemistry. libretexts.org A solution of a chiral compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the temperature. libretexts.org

The specific rotation, [α], is a standardized measure of this property. For (2R)-2-methyl-3-phenylpropanoic acid, a negative specific rotation would be expected, while the (2S)-enantiomer would exhibit a positive rotation of the same magnitude under identical conditions. libretexts.org For example, the related (R)-2-methyl-3-(4-(trifluoromethyl)phenyl)propanoic acid has a reported specific rotation of -24.16° (c = 0.5, CH3OH). mdpi.com While optical rotation can confirm the presence of a single enantiomer and its identity relative to a known standard, it does not, on its own, determine the absolute R or S configuration without prior knowledge.

Table 2: Optical Rotation Data for Related Chiral Carboxylic Acids

Compound Specific Rotation [α]D20 Conditions Reference
(R)-2-methyl-3-(4-(trifluoromethyl)phenyl)propanoic acid -24.16° c = 0.5, CH3OH mdpi.com
(R)-2-methyl-3-(perfluorophenyl)propanoic acid -16° c = 0.5, CH3OH mdpi.com
(S)-2-methyl-3-(perfluorophenyl)propanoic acid +16° c = 0.5, CH3OH mdpi.com

Chiral Derivatization for Enhanced Analytical Resolution

Chiral derivatization is a powerful strategy employed to improve the analytical resolution of enantiomers, particularly in chromatography. nih.gov This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers.

The key advantages of this approach are:

Enhanced Separation: Diastereomers have different physical properties (e.g., boiling points, solubility, and polarity) and can therefore be separated using standard, non-chiral analytical techniques like conventional HPLC or GC. sigmaaldrich.com

Improved Detection: The CDA can introduce a chromophore or fluorophore into the molecule, enhancing its detectability by UV or fluorescence detectors. nih.gov

For a carboxylic acid like this compound, the derivatization typically targets the carboxyl group. A common reaction is the formation of an amide bond with a chiral amine. It is crucial that the derivatization reaction proceeds to completion and does not cause any racemization of the chiral center. sigmaaldrich.com The choice of the CDA is critical for achieving good separation of the resulting diastereomers. nih.gov

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is one of the most versatile in organic chemistry, and the carboxyl group of (2R)-2-methyl-3-phenylpropanoic acid is no exception. It can undergo a variety of transformations to yield esters, amides, and alcohols, which serve as crucial intermediates in organic synthesis.

Key transformations include:

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For instance, reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields methyl (2R)-2-methyl-3-phenylpropanoate. This transformation is fundamental for creating derivatives with altered solubility and for use as protecting groups.

Amidation: Amides are readily formed by reacting the carboxylic acid with an amine. This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group. This allows for the formation of a peptide-like bond, a common strategy in medicinal chemistry.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2R)-2-methyl-3-phenylpropan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then undergo further reactions, such as oxidation or substitution.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These acyl halides are highly reactive electrophiles and are valuable intermediates for synthesizing esters and amides under milder conditions than direct methods.

Table 1: Common Transformations of the Carboxylic Acid Moiety
Reaction TypeReagent(s)Product Functional GroupExample Product Name
EsterificationMethanol (CH₃OH), H₂SO₄ (cat.)EsterMethyl (2R)-2-methyl-3-phenylpropanoate
AmidationAmmonia (NH₃), EDCAmide(2R)-2-methyl-3-phenylpropanamide
ReductionLithium aluminum hydride (LiAlH₄)Primary Alcohol(2R)-2-methyl-3-phenylpropan-1-ol
Acyl Halide FormationThionyl chloride (SOCl₂)Acyl Chloride(2R)-2-methyl-3-phenylpropanoyl chloride

Stereospecific Reactions at the Chiral Center

The stereochemical integrity of the chiral center at carbon-2 is often crucial for the biological activity of derivatives. Therefore, reactions at this center must be highly stereospecific or stereoselective to avoid racemization or epimerization. masterorganicchemistry.com

Reactions involving the chiral center often focus on kinetic resolution of racemic mixtures or stereospecific synthesis routes. For instance, enzymatic resolutions using lipases can selectively catalyze the esterification or hydrolysis of one enantiomer over the other, allowing for the separation of the (R) and (S) forms. biosynth.com Lipase from Pseudomonas fluorescens can be used for this type of stereoselective transformation. biosynth.com

While direct substitution at the chiral center of this compound is not common without affecting the carboxyl group, synthetic strategies to create analogs often involve stereospecific reactions on precursor molecules. For example, asymmetric hydrogenation or alkylation of a prochiral substrate can establish the desired (R)-configuration at the alpha-carbon. Once the chiral center is set, subsequent reactions are typically designed to avoid disturbing its configuration.

Table 2: Strategies Involving the Chiral Center
StrategyDescriptionKey Feature
Enzymatic Kinetic ResolutionUse of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture. biosynth.comSeparation of enantiomers based on different reaction rates.
Asymmetric SynthesisBuilding the molecule from prochiral precursors using chiral catalysts or auxiliaries to create the desired stereocenter.Direct formation of the enantiomerically pure compound.
Diastereomeric CrystallizationReaction with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to different physical properties.Separation based on differential solubility of diastereomers.

Electrophilic and Nucleophilic Reactions of the Phenyl Substituent

The phenyl ring of this compound can undergo reactions characteristic of aromatic compounds, primarily electrophilic aromatic substitution (EAS). masterorganicchemistry.com The substituent on the ring is an alkyl group, which is an activating group and an ortho, para-director. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho (C2' and C6') and para (C4') to the propyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions. libretexts.org

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using a halogen with a Lewis acid catalyst (e.g., Br₂/FeBr₃). masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H) to the ring.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. These reactions further functionalize the aromatic ring. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNA) on the phenyl ring of this compound is generally not feasible. nih.gov SNA reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂), which are not present on the unsubstituted phenyl ring of this molecule. nih.govmdpi.com Therefore, derivatization of the phenyl group almost exclusively proceeds through electrophilic substitution pathways.

Table 3: Electrophilic Aromatic Substitution (EAS) Reactions on the Phenyl Ring
ReactionReagentsElectrophileMajor Products
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)ortho-nitro and para-nitro substituted derivatives
BrominationBr₂, FeBr₃Br⁺ortho-bromo and para-bromo substituted derivatives
SulfonationSO₃, H₂SO₄SO₃ortho-sulfonic acid and para-sulfonic acid derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)ortho-acyl and para-acyl substituted derivatives

Applications of 2r 2 Methyl 3 Phenylpropanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Stereodefined Organic Molecules

The utility of (2R)-2-methyl-3-phenylpropanoic acid extends to the synthesis of intricate organic molecules where precise control of stereochemistry is paramount. Its rigid structure and reactive carboxyl group allow for its incorporation into larger molecular frameworks, serving as a foundational element for building stereochemical complexity.

α,α-Disubstituted α-amino acids are of significant interest in medicinal chemistry as they can induce conformational constraints in peptides and often exhibit enhanced metabolic stability. While direct alkylation of this compound is not a commonly cited route, methodologies for the synthesis of structurally similar compounds, such as S(-)-2-amino-2-methyl-3-phenylpropanoic acid, have been developed. One such method involves the asymmetric C-alkylation of a Ni(II) complex of an alanine (B10760859) Schiff base, which provides the desired α-methylphenylalanine derivative with high stereoselectivity. researchgate.net This approach highlights a strategy for creating the α,α-disubstituted stereocenter, although it does not directly utilize this compound as the starting material. General strategies for accessing this class of amino acids often rely on methods like the Strecker synthesis or the alkylation of glycine (B1666218) equivalents. nih.gov

Table 1: Synthetic Approaches to α,α-Disubstituted α-Amino Acids

Method Description Key Features
Asymmetric C-alkylation Alkylation of a metal-complexed amino acid Schiff base using a chiral auxiliary. researchgate.net High stereoselectivity, applicable to α-methylphenylalanine synthesis.
Strecker Synthesis A two-step procedure involving the formation of an α-aminonitrile from a ketone, followed by hydrolysis. A classic method, though it can suffer from harsh conditions and the use of toxic cyanides. nih.gov
Alkylation of Glycine Equivalents Di-alkylation of a glycine enolate equivalent protected as a Schiff base. Allows for the introduction of two different substituents at the α-position.

The carboxylic acid functionality of this compound can be readily transformed into other functional groups, such as alcohols, esters, and amides, thereby expanding its utility as a chiral building block. The corresponding chiral alcohol, (2R)-2-methyl-3-phenylpropan-1-ol, is a known compound that can be synthesized via the stereoselective reduction of the carboxylic acid. This transformation preserves the original stereocenter and provides a new chiral intermediate with a primary alcohol for further synthetic elaboration. Biocatalytic methods, often employing enzymes like alcohol dehydrogenases, are a powerful tool for the stereoselective reduction of keto acids to chiral hydroxy acids, demonstrating a strategy that could be conceptually applied to related substrates. nih.gov Phenylpropanoic acids, in general, serve as intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. ontosight.ainih.gov

The incorporation of this compound into the framework of biologically active molecules is a key application that leverages its defined stereochemistry. Chiral building blocks, often derived from natural sources like amino acids or hydroxy acids, are fundamental to the total synthesis of complex natural products and pharmaceuticals. magtech.com.cnnih.gov For instance, phenylpropanoic acid derivatives are known to be key intermediates in the preparation of compounds with antihistamine activity. google.comgoogle.com The synthesis of such bioactive scaffolds often involves multi-step sequences where the chirality of the initial building block dictates the stereochemical outcome of the final product.

Role in Investigating Stereoselectivity and Chirality Transfer

The concept of chirality transfer, where a pre-existing stereocenter in a molecule influences the formation of a new stereocenter, is a cornerstone of asymmetric synthesis. nih.gov While specific mechanistic studies focusing on this compound are not extensively documented, its rigid conformational bias makes it a potential candidate for such investigations. The stereochemical outcome of reactions at the α- or β-positions would be influenced by the existing (R)-configured stereocenter. In broader contexts, theoretical calculations have been used to understand the chiral recognition processes in reactions involving similar 2-arylpropanoic acids, providing insight into how stereoselectivity is achieved. mdpi.com The development of new synthetic methods often relies on understanding these fundamental principles of stereocontrol.

Contribution to the Development of New Chiral Synthetic Methodologies

Chiral molecules like this compound can play a role in the development of new synthetic strategies, for example, by acting as a chiral auxiliary. A chiral auxiliary is a temporary component of a molecule that directs the stereoselective formation of a new chiral center, after which it is removed. A well-established example of this concept is the use of chiral oxazolidinones, such as the valine-derived DIOZ auxiliary, in the enantioselective synthesis of β²-amino acids like (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid. orgsyn.org In this methodology, the chiral auxiliary controls the facial selectivity of an enolate reaction, leading to the product with high enantiomeric excess. Although this example illustrates the synthesis of a derivative rather than the use of the title compound as an auxiliary itself, it exemplifies the type of methodological development that relies on readily available chiral building blocks.

Mechanistic and Theoretical Investigations of Stereochemical Control

Reaction Mechanism Elucidation for Asymmetric Induction

The formation of a specific stereoisomer in a chemical reaction is governed by the reaction mechanism and the nature of the chiral influence, whether from a catalyst, a chiral auxiliary, or a chiral reagent. Several key strategies have been employed to achieve the asymmetric synthesis of (2R)-2-methyl-3-phenylpropanoic acid and related chiral carboxylic acids, with mechanistic studies providing insight into the origins of stereoselectivity.

One of the most powerful techniques for asymmetric synthesis is catalytic asymmetric hydrogenation . In the case of α-substituted acrylic acids, precursors to compounds like 2-methyl-3-phenylpropanoic acid, transition metal complexes with chiral ligands are often employed. For instance, nickel-catalyzed asymmetric hydrogenation using P-chiral ligands such as (R,R)-BenzP* has shown excellent reactivity and enantioselectivity. nih.gov Deuterium-labeling experiments have been instrumental in elucidating the reaction mechanism. These studies suggest that the two hydrogen atoms added across the double bond originate from different sources: one from the dihydrogen gas (D2) and the other from the protic solvent. nih.gov This indicates a mechanism where the protonolysis of a carbon-metal bond in a key intermediate by an intramolecular proton transfer from the carboxylic acid group of the substrate is the rate-determining step. nih.gov The specific coordination of the substrate to the chiral metal complex creates a diastereomeric transition state, where one face of the double bond is sterically favored for hydrogenation, leading to the observed enantioselectivity.

Chiral auxiliaries offer another robust method for asymmetric induction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The iron chiral auxiliary, [(η5-C5H5)Fe(CO)(PPh3)], has been successfully used to control the stereochemistry of acyl ligands. iupac.org For example, the enolate derived from an acyl complex can undergo stereoselective reactions with electrophiles, with the bulky iron auxiliary effectively shielding one face of the enolate, leading to the formation of a single diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Another widely used class of chiral auxiliaries is based on naturally occurring chiral molecules, such as pseudoephedrine . When pseudoephedrine is reacted with a carboxylic acid to form an amide, the α-proton of the carbonyl can be deprotonated to form a chiral enolate. The stereochemistry of subsequent alkylation reactions is directed by the chiral scaffold of the pseudoephedrine, leading to a high degree of diastereoselectivity. The auxiliary can then be cleaved to afford the desired chiral carboxylic acid.

Crystallization-induced dynamic resolution is a powerful non-catalytic method for achieving high enantiomeric excess. This process relies on the ability of a racemic or near-racemic mixture to interconvert between enantiomers in solution, while one enantiomer preferentially crystallizes. For a related compound, (S)-2-bromo-3-phenylpropanoic acid was converted to its (R)-enantiomer with excellent enantiomeric excess (96-99%) through a crystallization-induced chiral inversion process. nih.gov This strategy is particularly effective when a pair of diastereomeric salts are formed with a chiral amine, allowing for the selective crystallization of one diastereomer while the other equilibrates in solution.

The table below summarizes the key mechanistic features of these asymmetric induction methods.

MethodChiral InfluenceKey Mechanistic FeatureTypical Outcome
Catalytic Asymmetric HydrogenationChiral metal-ligand complexDiastereomeric transition states during hydride transferHigh enantioselectivity
Chiral AuxiliaryCovalently attached chiral groupSteric shielding of one face of a reactive intermediateHigh diastereoselectivity
Crystallization-Induced Dynamic ResolutionChiral resolving agent and crystallizationIn-situ racemization and selective crystallization of one diastereomerHigh enantiomeric excess

Stereodivergent Synthesis Strategies

Stereodivergent synthesis refers to the ability to selectively produce any desired stereoisomer of a molecule with multiple stereocenters from a common starting material, simply by changing the reagents or reaction conditions. For a molecule with a single stereocenter like this compound, this concept applies to the selective synthesis of either the (R)- or the (S)-enantiomer.

The choice of chiral catalyst is a primary strategy for stereodivergent synthesis in asymmetric hydrogenation. Chiral ligands often exist as pairs of enantiomers, for example, (R)- and (S)-BINAP or (R,R)- and (S,S)-DuPHOS. By selecting the appropriate enantiomer of the chiral ligand, it is possible to synthesize either the (R)- or the (S)-product with high enantioselectivity. For instance, if a ruthenium catalyst with an (R)-configured chiral ligand produces (R)-2-methyl-3-phenylpropanoic acid from its unsaturated precursor, using the corresponding (S)-configured ligand under the same conditions would be expected to yield the (S)-enantiomer.

Similarly, in chiral auxiliary-mediated synthesis, the choice of the auxiliary's enantiomer dictates the stereochemical outcome. For example, both (R,R)- and (S,S)-pseudoephedrine are available and can be used as chiral auxiliaries. wikipedia.org Attaching the pro-chiral carboxylic acid to (R,R)-pseudoephedrine will lead to the formation of one enantiomer of the product after alkylation and cleavage, while using (S,S)-pseudoephedrine will produce the opposite enantiomer. This provides a reliable and predictable method for accessing both enantiomers of the target molecule.

The following table illustrates the principle of stereodivergent synthesis using different chiral controllers.

Chiral ControllerStereochemical Outcome
(R)-Chiral Ligand(R)-Product
(S)-Chiral Ligand(S)-Product
(R,R)-Chiral Auxiliary(R)-Product (or S, depending on the reaction)
(S,S)-Chiral Auxiliary(S)-Product (or R, depending on the reaction)

Computational Studies: Molecular Modeling and Density Functional Theory (DFT) Analysis of Chirality

Computational chemistry, particularly molecular modeling and Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting stereochemical outcomes in asymmetric synthesis. These methods provide detailed insights into reaction mechanisms, transition state geometries, and the origins of enantioselectivity.

DFT calculations can be used to model the interaction between a substrate and a chiral catalyst. By calculating the energies of the diastereomeric transition states leading to the (R)- and (S)-products, the enantiomeric excess of a reaction can be predicted. These calculations can reveal the subtle non-covalent interactions, such as steric hindrance and hydrogen bonding, that are responsible for stabilizing one transition state over the other. For instance, in the asymmetric hydrogenation of α-substituted acrylic acids, DFT studies can help to understand how the chiral ligand creates a specific three-dimensional environment around the metal center, thereby dictating the facial selectivity of the hydrogenation. nih.gov

Molecular modeling is also crucial for understanding the conformational preferences of molecules and how these preferences influence reactivity. For chiral auxiliaries, computational studies can predict the most stable conformation of the substrate-auxiliary conjugate and its corresponding enolate. This information is vital for rationalizing the observed diastereoselectivity in alkylation and other reactions.

Furthermore, DFT can be used to calculate chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. By comparing the calculated spectra of a specific enantiomer with the experimentally measured spectra, the absolute configuration of a chiral molecule can be unequivocally determined. This is particularly useful for novel compounds or when crystalline material for X-ray crystallography is not available. For 2-arylpropionic acids, the biphenyl (B1667301) chiroptical probe approach, which involves forming a biphenylamide derivative, has been used in conjunction with ECD measurements to assign the absolute configuration. mdpi.com DFT calculations can be used to predict the ECD spectra of these derivatives, further corroborating the experimental assignments.

The table below summarizes the applications of computational methods in the study of chirality.

Computational MethodApplicationInformation Gained
Density Functional Theory (DFT)Transition state analysisRelative energies of diastereomeric transition states, prediction of enantioselectivity
Molecular ModelingConformational analysisStable conformations of substrate-catalyst complexes and substrate-auxiliary adducts
DFT/TD-DFTChiroptical property predictionCalculation of ECD and VCD spectra for absolute configuration determination

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-methyl-3-phenylpropanoic acid to ensure stereochemical integrity?

  • Methodological Answer : Synthesis typically involves multi-step reactions with protection-deprotection strategies. For example, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can preserve the (2R) configuration. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Characterization via chiral HPLC or polarimetry is critical to confirm enantiopurity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify the phenyl and methyl substituents.
  • Mass spectrometry (HRMS or LC-MS) for molecular weight confirmation.
  • Chiral chromatography (e.g., HPLC with a chiral stationary phase) to assess enantiomeric excess .

Q. What are the key physicochemical properties influencing its solubility and reactivity?

  • Methodological Answer : The carboxylic acid group confers pH-dependent solubility (soluble in basic aqueous solutions). Hydrophobic interactions from the phenyl and methyl groups reduce solubility in polar solvents. LogP calculations and experimental solubility profiling in solvents (e.g., DMSO, ethanol) are recommended for reaction design .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets, and how can these interactions be experimentally validated?

  • Methodological Answer :

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes like cyclooxygenases or dehydrogenases.
  • Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) can predict binding modes.
  • Mutagenesis studies : Identify critical residues in enzyme active sites via site-directed mutagenesis .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-response profiling : Re-evaluate activity across a broader concentration range to rule out off-target effects.
  • Metabolic stability assays : Test if metabolic degradation (e.g., via liver microsomes) alters activity.
  • Structural analogs : Compare results with derivatives (e.g., 4-ethylphenyl or 4-fluorophenyl analogs) to isolate steric/electronic effects .

Q. How can the compound’s potential as a chiral building block be maximized in peptide or polymer synthesis?

  • Methodological Answer :

  • Solid-phase peptide synthesis (SPPS) : Incorporate the compound as a side-chain-modified residue using Fmoc/t-Bu protection.
  • Ring-opening polymerization : Initiate with chiral catalysts to maintain configuration in polyesters.
  • Stability testing : Monitor racemization under reaction conditions via circular dichroism (CD) spectroscopy .

Q. What advanced techniques quantify its stereochemical stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Kinetic resolution studies : Use time-resolved chiral HPLC to track enantiomeric excess degradation.
  • pH-rate profiles : Measure racemization rates in buffered solutions (pH 1–12) to identify stability thresholds.
  • Isotopic labeling : ²H or ¹³C labeling at the chiral center for NMR-based degradation tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.